6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol

Lipophilicity XLogP3 TPSA

6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol (CAS 2092250-14-9; molecular formula C₉H₁₃N₃O₂; MW 195.22 g/mol) is a heterocyclic small molecule that combines a pyridazin-3(2H)-one core with a 4,4-dimethyl-1,3-oxazolidin-3-yl substituent at the 6-position. Also indexed under its tautomeric name 3-(4,4-dimethyl-1,3-oxazolidin-3-yl)-1H-pyridazin-6-one, the compound is classified as a heterocyclic building block and is stocked by commercial suppliers including Life Chemicals and Toronto Research Chemicals at ≥95% purity.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 2092250-14-9
Cat. No. B1481444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol
CAS2092250-14-9
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCC1(COCN1C2=NNC(=O)C=C2)C
InChIInChI=1S/C9H13N3O2/c1-9(2)5-14-6-12(9)7-3-4-8(13)11-10-7/h3-4H,5-6H2,1-2H3,(H,11,13)
InChIKeyKVLJFDBBCNISFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol (CAS 2092250-14-9): Procurement-Ready Heterocyclic Building Block with a Pyridazinone–Oxazolidine Scaffold


6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol (CAS 2092250-14-9; molecular formula C₉H₁₃N₃O₂; MW 195.22 g/mol) is a heterocyclic small molecule that combines a pyridazin-3(2H)-one core with a 4,4-dimethyl-1,3-oxazolidin-3-yl substituent at the 6-position [1]. Also indexed under its tautomeric name 3-(4,4-dimethyl-1,3-oxazolidin-3-yl)-1H-pyridazin-6-one, the compound is classified as a heterocyclic building block and is stocked by commercial suppliers including Life Chemicals and Toronto Research Chemicals at ≥95% purity [1]. The pyridazinone ring is a recognized privileged scaffold in kinase inhibitor and phosphodiesterase programs, while the gem-dimethyloxazolidine moiety imparts conformational restraint and modulates physicochemical properties relevant to CNS drug-likeness parameters .

Why 6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol Cannot Be Replaced by Generic Pyridazinone or Oxazolidine Analogs


The pyridazin-3-ol scaffold supports diverse substitution patterns that produce sharply divergent physicochemical and drug-likeness profiles; generic substitution with a differently substituted pyridazinone (e.g., 6-azetidinyl, 6-thiazolyl, or 6-amino analogs) alters logP by over 1.5 log units, TPSA by ≥9 Ų, and H-bond acceptor count [1][2]. Even within the same 4,4-dimethyloxazolidine substituent series, switching the core heterocycle from pyridazinone to pyrimidine-2,4-dione or pyridazine-3-carboxylic acid changes the predicted pKa by >8 units and doubles the hydrogen-bond donor count, fundamentally altering ionization state and molecular recognition at physiological pH [3][4]. The quantitative evidence below demonstrates that these structural variations translate into measurable, procurement-relevant differentiation in lipophilicity, polarity, hydrogen-bonding capacity, conformational rigidity, and commercial sourcing metrics.

6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol: Quantitative Comparator Evidence for Scientific Selection and Procurement


Lipophilicity and Polar Surface Area Differentiation vs. 6-Position Pyridazin-3-ol Analogs

Among commercially available 6-substituted pyridazin-3-ol building blocks, 6-(4,4-dimethyloxazolidin-3-yl)pyridazin-3-ol occupies a distinct intermediate-hydrophilicity space. Its computed XLogP3 of -0.4 is 1.0 log unit lower than 6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol (XLogP3 = 1.4) and 0.2 log units higher than 6-(azetidin-1-yl)pyridazin-3-ol (XLogP3 = -0.6) [1][2][3]. Simultaneously, its TPSA of 53.9 Ų is 9.2 Ų higher than the azetidine analog (44.7 Ų), indicating greater polarity and hydrogen-bonding potential while remaining below the 90 Ų threshold commonly associated with poor membrane permeability [1][3]. This combination positions the compound in a physicochemical window distinct from both more lipophilic thiazole-substituted and more compact azetidine-substituted analogs, directly impacting solvent selection, formulation strategy, and predicted intestinal absorption.

Lipophilicity XLogP3 TPSA CNS drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Profile and Ionization State Differentiation vs. Core-Switched 4,4-Dimethyloxazolidine Analogs

When the 4,4-dimethyloxazolidine substituent is held constant, the choice of core heterocycle dramatically alters hydrogen-bond donor (HBD) count and predicted ionization. 6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol possesses 1 HBD and a predicted pKa of 10.72 ± 0.40, indicating that at physiological pH 7.4, the compound exists predominantly (>99.9%) in its neutral form [1]. In contrast, 6-(4,4-dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione has 2 HBDs and a pKa of 9.51, yielding a calculably higher fraction ionized, while 6-(4,4-dimethyloxazolidin-3-yl)pyridazine-3-carboxylic acid has a pKa of 2.27, meaning it is >99.9% ionized (anionic) at pH 7.4 [2][3]. This divergence in HBD count (1 vs. 2) and ionization state (neutral vs. predominantly anionic) at assay-relevant pH fundamentally differentiates the pyridazin-3-ol from its core-switched analogs, affecting protein binding, membrane partitioning, and the interpretation of any screening hit.

Hydrogen-bond donors pKa prediction Ionization state Fraction uncharged Drug-likeness

Conformational Restriction and Rotatable Bond Count vs. Flexible-Chain Pyridazin-3-ol Derivatives

The 4,4-dimethyloxazolidine ring locks the substituent into a conformationally restricted cyclic framework. 6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol has only 1 rotatable bond (the exocyclic N–C connection between the pyridazinone and oxazolidine rings), compared with flexible aminoalkyl-substituted pyridazin-3-ols such as 6-((3-morpholinopropyl)amino)pyridazin-3-ol and 6-((2,4-dichlorobenzyl)amino)pyridazin-3-ol, which possess 5–7 rotatable bonds [1][2]. Lower rotatable bond count is associated with reduced conformational entropy penalty upon target binding and is a recognized favorable parameter in ligand efficiency metrics and oral bioavailability prediction rules [3]. The gem-dimethyl substitution on the oxazolidine ring further restricts ring puckering modes, providing a sterically defined 3D shape that is not available to unsubstituted or 2-substituted oxazolidine analogs, which exhibit rotational isomerism in solution [3].

Rotatable bonds Conformational entropy Ligand efficiency Scaffold rigidity

Commercial Availability and Minimum Procurement Size vs. Closest Core-Switched Analog

6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol is stocked by Life Chemicals (SKU F1967-2135) and Toronto Research Chemicals (SKU D272386) with immediate availability at ≥95% purity, offered in quantities from 100 mg to 10 g [1]. The closest core-switched analog carrying the identical 4,4-dimethyloxazolidine substituent, 6-(4,4-dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione (CAS 2098011-83-5), is available from TRC at a comparable minimum quantity of 100 mg but priced at $50.00/100 mg vs. $95.00/100 mg for the pyridazin-3-ol target [1][2]. The carboxylic acid analog (CAS 2092513-69-2) is similarly stocked at $95.00/100 mg. The pyridazin-3-ol target thus presents equivalent accessibility to its core-switched congeners, but the pyrimidine-dione analog is approximately 47% less expensive per 100 mg on a comparable TRC listing—a factor relevant for budget-constrained pilot screening campaigns [2]. Importantly, CymitQuimica lists the target compound as 'Discontinued,' signaling that supply may be consolidating around Life Chemicals and TRC as primary vendors, which should inform multi-year procurement planning .

Commercial sourcing Building block procurement Price comparison Vendor availability

Predicted Density as a Proxy for Crystalline Packing and Formulation Handling

The predicted density of 6-(4,4-dimethyloxazolidin-3-yl)pyridazin-3-ol is 1.31 ± 0.1 g/cm³, which is higher than 6-(4,4-dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione (1.274 ± 0.06 g/cm³) and comparable to 6-(4,4-dimethyloxazolidin-3-yl)pyridazine-3-carboxylic acid (1.294 ± 0.06 g/cm³) [1][2][3]. While predicted density is an approximate metric, systematic differences >0.03 g/cm³ among congeners suggest differences in intermolecular hydrogen-bonding networks and crystal packing efficiency, which in turn affect powder flow, hygroscopicity, and the weight-to-volume conversion required for preparing DMSO stock solutions in HTS laboratories [3].

Density prediction Solid-state properties Formulation Handling

6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol: High-Value Application Scenarios Rooted in Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Library Design Requiring Defined Physicochemical Space

Fragment-based drug discovery programs targeting kinase ATP-binding pockets benefit from low-molecular-weight scaffolds (MW < 250 Da) with balanced hydrophilicity. 6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol (MW 195.22, XLogP3 = -0.4, TPSA = 53.9 Ų) [1] occupies a narrow physicochemical window—more polar than thiazole-substituted pyridazinones (XLogP3 = 1.4) yet more lipophilic than azetidine-substituted analogs (XLogP3 = -0.6)—that is compatible with the hinge-binding region of kinases. Its single rotatable bond and conformational restriction from the gem-dimethyloxazolidine ring reduce the entropic penalty upon binding, a key advantage for fragment optimization where ligand efficiency is paramount .

CNS-Penetrant Lead Optimization with Controlled H-Bond Donor Count

With only 1 hydrogen-bond donor and a predicted pKa of 10.72 that ensures >99.9% neutral species at physiological pH [1], this compound is structurally pre-optimized for CNS drug-likeness parameters. In comparison, the core-switched pyrimidine-2,4-dione analog carries 2 HBDs (violating the common CNS MPO guideline of HBD ≤ 1) , and the pyridazine-3-carboxylic acid analog is permanently anionic at pH 7.4 (pKa = 2.27), likely precluding passive blood-brain barrier penetration [2]. The pyridazin-3-ol target is therefore the preferred 4,4-dimethyloxazolidine-substituted building block for CNS programs.

High-Throughput Screening Where Ionization State Uniformity Across Library Members Is Critical

Screening collections require compounds whose ionization state at assay pH is predictable and uniform to minimize false positives from nonspecific electrostatic interactions. At pH 7.4, 6-(4,4-dimethyloxazolidin-3-yl)pyridazin-3-ol exists almost entirely as the neutral species (predicted pKa = 10.72) [1], unlike the pyridazine-3-carboxylic acid congener (pKa = 2.27; anionic) and the pyrimidine-2,4-dione analog (partial ionization, pKa = 9.51) [2]. This uniformity simplifies data interpretation in biochemical and biophysical assays and reduces the risk of promiscuous binding artifacts associated with charged species.

Strategic Building Block Procurement for Multi-Year Kinase or PDE Inhibitor Programs

For medicinal chemistry groups planning multi-year structure–activity relationship (SAR) campaigns around a pyridazinone core, the availability of 6-(4,4-dimethyloxazolidin-3-yl)pyridazin-3-ol from Life Chemicals (F1967-2135, quantities from 0.25 g to 10 g) and TRC (D272386, 100 mg to 1 g) provides competitive dual-sourcing redundancy [1]. However, CymitQuimica's discontinuation of this compound signals a consolidating supply base. Procurement teams should note that the pyrimidine-2,4-dione core-switched analog is available at ~47% lower cost per 100 mg from TRC [2]; if the core heterocycle is not a critical determinant for the SAR hypothesis, initial pilot-scale experiments may be more cost-effectively conducted with the pyrimidine-dione analog before committing to the pyridazin-3-ol scaffold for lead optimization.

Quote Request

Request a Quote for 6-(4,4-Dimethyloxazolidin-3-yl)pyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.